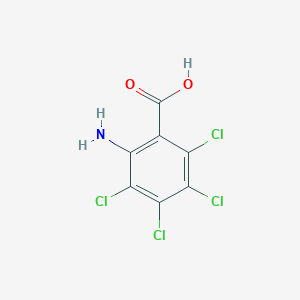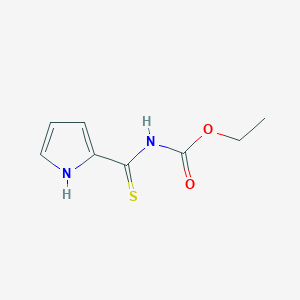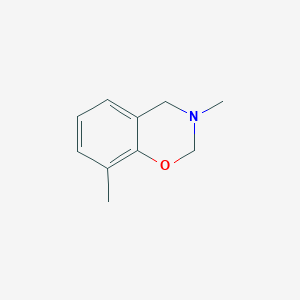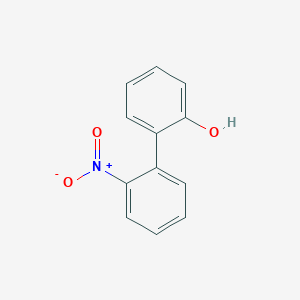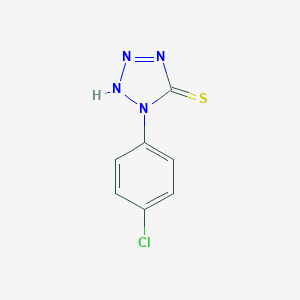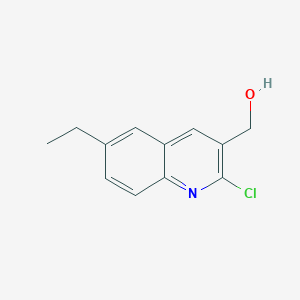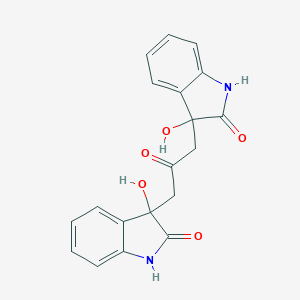
3,3'-(2-oxopropane-1,3-diyl)bis(3-hydroxy-1,3-dihydro-2H-indol-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(2-oxopropane-1,3-diyl)bis(3-hydroxy-1,3-dihydro-2H-indol-2-one), also known as Isatin bis(3-hydroxypropyl)amide (IBHA), is a chemical compound with potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of IBHA is not fully understood, but studies have shown that it inhibits the activity of various enzymes and proteins, including topoisomerase II, carbonic anhydrase, and cyclooxygenase-2. IBHA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemische Und Physiologische Effekte
IBHA has been shown to have various biochemical and physiological effects, including reducing the levels of reactive oxygen species and increasing the levels of antioxidants. Additionally, IBHA has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
IBHA has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, IBHA also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for IBHA research, including its use as a chemotherapeutic agent, its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, and its use as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of IBHA and its potential side effects.
Synthesemethoden
IBHA can be synthesized using different methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. One-pot synthesis involves the reaction of isatin with 3-chloropropanol in the presence of a base, while microwave-assisted synthesis involves the reaction of isatin with 3-hydroxypropylamine under microwave irradiation. Solvent-free synthesis involves the reaction of isatin with 3-hydroxypropylamine under solvent-free conditions.
Wissenschaftliche Forschungsanwendungen
IBHA has been studied for its potential therapeutic applications, including as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. Studies have shown that IBHA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. IBHA has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, IBHA has been shown to possess antimicrobial properties against various microorganisms, including bacteria and fungi.
Eigenschaften
CAS-Nummer |
76325-81-0 |
|---|---|
Produktname |
3,3'-(2-oxopropane-1,3-diyl)bis(3-hydroxy-1,3-dihydro-2H-indol-2-one) |
Molekularformel |
C19H16N2O5 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
3-hydroxy-3-[3-(3-hydroxy-2-oxo-1H-indol-3-yl)-2-oxopropyl]-1H-indol-2-one |
InChI |
InChI=1S/C19H16N2O5/c22-11(9-18(25)12-5-1-3-7-14(12)20-16(18)23)10-19(26)13-6-2-4-8-15(13)21-17(19)24/h1-8,25-26H,9-10H2,(H,20,23)(H,21,24) |
InChI-Schlüssel |
ROCVBZTWTGXHKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)CC3(C4=CC=CC=C4NC3=O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)CC3(C4=CC=CC=C4NC3=O)O)O |
Andere CAS-Nummern |
76325-81-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)
